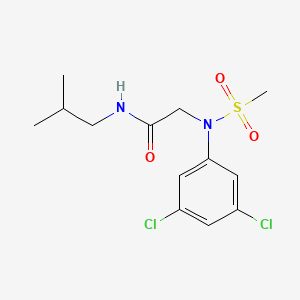
2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a tetrazole group, and an aniline moiety, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the tetrazole group and the aniline moiety. Common synthetic routes include:
Nitration: The initial step often involves the nitration of aniline to introduce a nitro group, which can then be reduced to an amine.
Piperidine Formation: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Tetrazole Formation: The tetrazole group can be introduced through the reaction of hydrazoic acid with a suitable precursor, often under acidic conditions.
Coupling Reactions: The final step involves the coupling of the piperidine and tetrazole groups with the aniline moiety, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions: 2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form various derivatives, such as nitrobenzene or azobenzene.
Reduction: The nitro group in the compound can be reduced to an amine, leading to the formation of different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or tetrazole groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron, tin, and hydrogen gas.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Nitrobenzene, azobenzene, and other oxidized derivatives.
Reduction Products: Various amines, including secondary and tertiary amines.
Substitution Products: Compounds with different functional groups replacing the piperidine or tetrazole moieties.
科学研究应用
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-(piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline exerts its effects depends on its molecular targets and pathways involved. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways can vary depending on the application and the biological system being studied.
相似化合物的比较
2-(Piperidin-1-yl)-5-(1H-tetrazol-1-yl)aniline can be compared with other similar compounds, such as:
2-(Piperidin-1-yl)aniline: This compound lacks the tetrazole group, which may affect its reactivity and biological activity.
5-(1H-tetrazol-1-yl)aniline: This compound lacks the piperidine group, which may influence its solubility and binding properties.
2-(Piperidin-1-yl)-5-(1H-imidazol-1-yl)aniline: This compound has an imidazole group instead of a tetrazole group, which may result in different biological activities.
The uniqueness of this compound lies in its combination of the piperidine, tetrazole, and aniline moieties, which together provide a unique set of chemical and biological properties.
属性
IUPAC Name |
2-piperidin-1-yl-5-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c13-11-8-10(18-9-14-15-16-18)4-5-12(11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIZNNEJZHGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7825126.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B7825131.png)
![ethyl 2-ethyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825145.png)

![[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)

![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B7825174.png)
![{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetic acid](/img/structure/B7825178.png)

![N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B7825189.png)
